4-fluoro-4'-thiomorpholinomethyl benzophenone

Catalog No.
S744595
CAS No.
898782-69-9
M.F
C18H18FNOS
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-4'-thiomorpholinomethyl benzophenone

CAS Number

898782-69-9

Product Name

4-fluoro-4'-thiomorpholinomethyl benzophenone

IUPAC Name

(4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H18FNOS

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H18FNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2

InChI Key

QRCZOVYTCAFKQO-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

4-Fluoro-4'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18FNOSC_{18}H_{18}FNOS and a molecular weight of approximately 349.85 g/mol. It features a benzophenone core that is substituted with a fluorine atom and a thiomorpholinomethyl group. This unique structure contributes to its distinctive chemical and biological properties, making it a subject of interest in various scientific fields .

  • Some benzophenones may have irritating or sensitizing effects on skin and eyes [].
  • They may have low to moderate acute toxicity if ingested [].
, including:

  • Substitution Reactions: The fluorine atom and the thiomorpholinomethyl group can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
  • Oxidation and Reduction: This compound can be oxidized to form sulfoxides or sulfones and can also undergo reduction reactions that modify the benzophenone structure.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include thiomorpholine and sodium hydride.
  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used under mild conditions.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for these reactions.

Major Products

The major products from these reactions can include various substituted benzophenones, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Research indicates that 4-fluoro-4'-thiomorpholinomethyl benzophenone may exhibit potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of certain microorganisms.
  • Anticancer Properties: Preliminary studies suggest it may have effects on cancer cell lines, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, facilitated by the reactivity of the fluorine substituent and the binding affinity provided by the thiomorpholinomethyl group.

The synthesis of 4-fluoro-4'-thiomorpholinomethyl benzophenone typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Benzophenone Core: Starting with appropriate precursors to create the benzophenone structure.
  • Introduction of Fluorine: Utilizing fluorination methods to introduce the fluorine atom at the desired position.
  • Thiomorpholinomethyl Group Addition: This can be achieved through nucleophilic substitution reactions involving thiomorpholine derivatives.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

4-Fluoro-4'-thiomorpholinomethyl benzophenone finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Research: Investigated as a potential pharmaceutical intermediate due to its biological activity.
  • Material Science: Used in developing new materials and specialty chemicals.

Its unique structural features make it valuable in research aimed at exploring new chemical entities with specific properties .

Studies on 4-fluoro-4'-thiomorpholinomethyl benzophenone's interactions with biological targets are ongoing. The compound's ability to interact with enzymes and receptors is being explored to understand its potential therapeutic applications better. These studies focus on elucidating its binding affinities and mechanisms of action within biological systems.

Several compounds share structural similarities with 4-fluoro-4'-thiomorpholinomethyl benzophenone. Here are some notable examples:

Compound NameKey Features
2-Chloro-4-fluorophenolShares chloro and fluoro substituents but lacks the thiomorpholinomethyl group.
4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenoneSimilar structure but differs in substitution pattern around the benzophenone core.
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenoneContains a bromo substituent instead of chloro, affecting reactivity.

Uniqueness

The uniqueness of 4-fluoro-4'-thiomorpholinomethyl benzophenone lies in its combination of both fluorine and thiomorpholinomethyl groups, which enhance its reactivity and potential biological activity compared to similar compounds. This makes it particularly valuable for research aimed at developing new therapeutic agents or materials .

XLogP3

3.6

Wikipedia

(4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Last modified: 08-15-2023

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